molecular formula C21H16O6 B2727262 8-ethoxy-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione CAS No. 896034-60-9

8-ethoxy-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione

Cat. No.: B2727262
CAS No.: 896034-60-9
M. Wt: 364.353
InChI Key: YFCUMVBQRFCDJF-UHFFFAOYSA-N
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Description

8-ethoxy-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes two chromen-2-one moieties connected via an ethoxy and a methoxy group

Preparation Methods

The synthesis of 8-ethoxy-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-2-oxochromen-4-one and 8-ethoxychromen-2-one.

    Reaction Conditions: The key step involves the condensation of these two starting materials under acidic or basic conditions. Common reagents used in this reaction include strong acids like sulfuric acid or strong bases like sodium hydroxide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

8-ethoxy-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include quinones, dihydro derivatives, and substituted chromen-2-one derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an inhibitor of certain enzymes and as a modulator of biological pathways.

    Medicine: Preliminary studies suggest that the compound may have anti-inflammatory, antioxidant, and anticancer properties.

    Industry: The compound is used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 8-ethoxy-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

8-ethoxy-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione can be compared with other chromen-2-one derivatives such as:

    7-Methoxychromen-2-one: Similar in structure but lacks the ethoxy group, leading to different biological activities.

    8-Ethoxychromen-2-one: Lacks the methoxy group, resulting in different chemical reactivity and applications.

    Coumarin: A simpler chromen-2-one derivative with well-known anticoagulant properties.

The uniqueness of this compound lies in its dual substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

8-ethoxy-3-(7-methoxy-2-oxochromen-4-yl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O6/c1-3-25-17-6-4-5-12-9-16(21(23)27-20(12)17)15-11-19(22)26-18-10-13(24-2)7-8-14(15)18/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCUMVBQRFCDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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